molecular formula C24H17FN4O2S B2931070 3-(4-fluorobenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034275-20-0

3-(4-fluorobenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

カタログ番号: B2931070
CAS番号: 2034275-20-0
分子量: 444.48
InChIキー: WZFLESNKRJOSPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The 3-(4-fluorobenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic small molecule based on the quinazolin-4(3H)-one scaffold, a structure recognized for its significant potential in chemical biology and oncology research . Quinazolinone derivatives are broadly investigated as potent inhibitors of key tyrosine kinase signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical drivers of tumor cell proliferation and angiogenesis . The strategic design of this particular compound incorporates a 4-fluorobenzyl group at the N-3 position and a (3-phenyl-1,2,4-oxadiazol-5-yl)methylthio moiety at the C-2 position. This molecular architecture is engineered to mimic pharmacophores found in known multi-targeted kinase inhibitors, suggesting its potential utility in studies aiming to overcome drug resistance or to develop novel targeted therapies . Researchers can employ this compound as a key chemical tool for probing kinase function in cellular models, investigating mechanisms of apoptosis, and evaluating cell cycle arrest . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O2S/c25-18-12-10-16(11-13-18)14-29-23(30)19-8-4-5-9-20(19)26-24(29)32-15-21-27-22(28-31-21)17-6-2-1-3-7-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFLESNKRJOSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-(4-fluorobenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into three key components:

  • Quinazolin-4(3H)-one : Known for its anti-cancer properties.
  • Oxadiazole moiety : Associated with various biological activities including antimicrobial and anticancer effects.
  • Thioether linkage : Often enhances the biological activity of the parent compounds.

Anticancer Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its inhibitory activity against multiple tyrosine kinases, which are crucial in cancer progression.

Key Findings:

  • The compound demonstrated potent inhibitory activity against CDK2 and HER2 kinases, with IC50 values comparable to known inhibitors like imatinib and lapatinib .
  • Molecular docking studies revealed that it acts as a non-competitive inhibitor against CDK2 and a competitive inhibitor against EGFR, indicating its potential as a therapeutic agent for cancers driven by these pathways .
Kinase TargetIC50 (µM)Comparison
CDK20.173 ± 0.012Similar to imatinib (0.131 ± 0.015)
HER20.079 ± 0.015Similar to lapatinib (0.078 ± 0.015)
EGFRNot specifiedCompetitive inhibition observed

Antimicrobial Activity

The oxadiazole component is known for its broad-spectrum antimicrobial properties. Studies on related compounds suggest that modifications in the structure can enhance these effects.

Case Studies:

  • A study on similar oxadiazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Quinazolinone derivatives have also been noted for antifungal activity, particularly against Candida species.

The biological activity of 3-(4-fluorobenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases, it prevents phosphorylation processes critical for cell cycle progression.
  • Induction of Apoptosis : Compounds in this class have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : The ability to disrupt bacterial cell walls and inhibit nucleic acid synthesis contributes to its antimicrobial efficacy.

類似化合物との比較

Key Structural Features :

  • Molecular formula : C₂₅H₁₉FN₄O₂S₂
  • Molecular weight : 490.6 g/mol
  • CAS No.: 2034461-41-9 .

Comparison with Structural Analogs

The compound belongs to a family of quinazolin-4(3H)-one derivatives with variable substituents on the oxadiazole and benzyl groups. Below is a detailed comparison with structurally similar compounds:

Substituent Variations on the Oxadiazole Ring

2-(((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one

  • Molecular formula : C₂₄H₁₆ClFN₄O₂S
  • Molecular weight : 478.9 g/mol .
  • Key difference : Replacement of the phenyl group with a 4-chlorophenyl substituent.
  • Impact : The electron-withdrawing chlorine may enhance electrophilic interactions with target proteins but reduce solubility compared to the parent compound.

2-(((3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one

  • Molecular formula : C₂₅H₁₉FN₄O₃S
  • Molecular weight : 474.5 g/mol .
  • Key difference : Ethoxy group at the 4-position of the oxadiazole’s phenyl ring.

Core Scaffold Modifications

3-((4-Phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one

  • Source : .
  • Key difference : Replacement of the oxadiazole with a 1,2,4-triazole ring and addition of a trifluoromethylbenzyl group.
  • Activity: Exhibited EC₅₀ values of 47.6 μg/mL (Xanthomonas oryzae) and 22.1 μg/mL (Xanthomonas axonopodis), superior to the commercial bactericide bismerthiazol .
  • Comparison : The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity, likely contributing to stronger antibacterial activity than the fluorobenzyl-oxadiazole derivative.

3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one

  • Source : –2.
  • Key difference: Fused imidazoquinazolinone core with a thioamide group.
  • Tautomerism: Exists in thioacetamide and iminothiol tautomeric forms, affecting physicochemical properties and bioactivity .
  • Comparison : The rigid oxadiazole in the target compound avoids tautomerism-related instability, simplifying pharmacokinetic profiling.

Impact of Electron-Withdrawing Groups

  • The 4-fluorobenzyl group in the target compound improves membrane permeability compared to non-halogenated analogs.
  • Chlorine (in ) and trifluoromethyl (in ) substituents further enhance target binding via stronger electron-withdrawing effects but may reduce solubility .

Role of Heterocyclic Rings

  • Oxadiazole (target compound) vs. triazole (): Oxadiazoles exhibit greater metabolic stability, while triazoles may offer better hydrogen-bonding capacity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target compound C₂₅H₁₉FN₄O₂S₂ 490.6 4-Fluorobenzyl, 3-phenyloxadiazole High lipophilicity, metabolic stability
4-Chlorophenyl oxadiazole analog () C₂₄H₁₆ClFN₄O₂S 478.9 4-Chlorophenyl oxadiazole Enhanced electrophilicity
4-Ethoxyphenyl oxadiazole analog () C₂₅H₁₉FN₄O₃S 474.5 4-Ethoxyphenyl oxadiazole Increased steric bulk
Triazole-containing analog () C₂₄H₁₇F₃N₄OS 478.4 Trifluoromethylbenzyl, triazole Superior antibacterial activity

Q & A

Q. What are the key synthetic routes for preparing 3-(4-fluorobenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, and what intermediates are critical in its synthesis?

Methodological Answer: The synthesis typically involves a multi-step approach:

Quinazolinone Core Formation : React anthranilic acid derivatives with carbonyl sources (e.g., thiophen-2-carboxylic acid) under acidic conditions to form the quinazolin-4(3H)-one scaffold .

Fluorobenzyl Substitution : Introduce the 4-fluorobenzyl group via nucleophilic substitution or alkylation reactions. For example, 4-fluorobenzyl chloride can react with a thiolated intermediate under basic conditions (e.g., K₂CO₃) .

Oxadiazole-Thioether Coupling : Attach the 3-phenyl-1,2,4-oxadiazole moiety through a thioether linkage. This step may involve reacting a mercapto-oxadiazole intermediate with a bromomethyl-quinazolinone derivative in PEG-400 with a heterogeneous catalyst (e.g., Bleaching Earth Clay, pH 12.5) .

Q. Critical Intermediates :

  • 1-Methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one (quinazolinone precursor) .
  • 4-Substituted phenyl-1,3-thiazol-2-amine (for oxadiazole-thioether linkage) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Quinazolinone Core : Look for aromatic protons at δ 7.2–8.5 ppm and carbonyl (C=O) carbon signals near δ 165 ppm .
    • Fluorobenzyl Group : Aromatic protons split into doublets (J = 8–9 Hz) due to fluorine coupling; ¹⁹F NMR can confirm substitution pattern .
  • FT-IR :
    • Stretching vibrations for C=O (1670–1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) .
  • Elemental Analysis :
    • Validate molecular formula (e.g., C₂₃H₁₆FN₅O₂S) with ≤0.3% deviation .

Q. Table 1: Key Spectral Markers

Functional GroupNMR (δ ppm)IR (cm⁻¹)
Quinazolinone C=O165 (¹³C)1670–1700
Fluorobenzyl C-F-1100–1250
Oxadiazole C=N8.2–8.5 (¹H aromatic)1520–1560 (C=N)

Q. How does the fluorobenzyl substituent influence the compound’s electronic properties and reactivity?

Methodological Answer: The 4-fluorobenzyl group enhances:

  • Lipophilicity : Fluorine’s electronegativity increases membrane permeability, critical for bioactive compounds .
  • Electron-Withdrawing Effects : Stabilizes adjacent thioether bonds, reducing susceptibility to oxidation. Computational studies (e.g., DFT) can map electron density shifts .
  • Stereoelectronic Tuning : Fluorine’s para-position directs electrophilic substitution reactions, favoring regioselectivity in further derivatization .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the coupling of the oxadiazole-thioether moiety to the quinazolinone core?

Methodological Answer:

  • Catalyst Selection : Use heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 to enhance reaction efficiency at 70–80°C .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30–40% yield improvement) while maintaining purity .
  • TLC Monitoring : Track progress using ethyl acetate/hexane (20:80) to isolate intermediates early, minimizing side products .

Q. Table 2: Optimization Parameters

ParameterConventional MethodOptimized Method
Reaction Time6–8 hours1–2 hours (microwave)
Yield60–70%85–90%
Purity (HPLC)95%99%

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) during characterization?

Methodological Answer:

Isotopic Labeling : Use deuterated solvents to confirm solvent peaks aren’t interfering .

2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish quinazolinone protons from oxadiazole .

X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles in the oxadiazole ring) .

Computational Validation : Compare experimental IR/NMR with DFT-predicted spectra to identify discrepancies .

Q. What computational strategies are recommended for studying this compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs for kinase targets) to predict binding poses. Prioritize hydrogen bonds between the fluorobenzyl group and hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes .
  • QSAR Modeling : Corolate substituent electronic parameters (Hammett σ) with bioactivity data to guide derivatization .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours; monitor via HPLC .
    • Oxidative Stress : Treat with 3% H₂O₂; track thioether oxidation to sulfoxide/sulfone .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to inform storage guidelines .

Q. Table 3: Stability Profile

ConditionDegradation ProductsHalf-Life (25°C)
pH 2 (HCl)Quinazolinone hydrolysis48 hours
pH 12 (NaOH)Thioether cleavage12 hours
3% H₂O₂Sulfoxide (major)6 hours

Q. What experimental designs are suitable for establishing structure-activity relationships (SAR) for this compound?

Methodological Answer:

Derivative Synthesis : Modify substituents (e.g., replace fluorobenzyl with chloro-/methoxy- analogs) .

Bioactivity Assays : Test against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using microdilution MIC assays .

Data Correlation : Use PCA (Principal Component Analysis) to link electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。